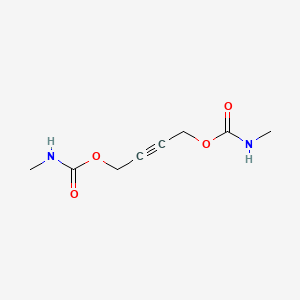
But-2-yne-1,4-diyl bis(methylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-yne-1,4-diyl bis(methylcarbamate) is an organic compound with the molecular formula C8H10N2O4 It is a derivative of but-2-yne-1,4-diol, where the hydroxyl groups are replaced by methylcarbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(methylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the bis(methylcarbamate) derivative. The general reaction scheme is as follows:
But-2-yne-1,4-diol+2Methyl isocyanate→But-2-yne-1,4-diyl bis(methylcarbamate)
Industrial Production Methods
In an industrial setting, the production of but-2-yne-1,4-diyl bis(methylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
But-2-yne-1,4-diyl bis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
But-2-yne-1,4-diyl bis(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism by which but-2-yne-1,4-diyl bis(methylcarbamate) exerts its effects involves the interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methylcarbamate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
But-2-yne-1,4-diol: The parent compound with hydroxyl groups instead of methylcarbamate groups.
But-2-yne-1,4-diyl bis(ethylcarbamate): A similar compound with ethylcarbamate groups.
But-2-yne-1,4-diyl bis(phenylcarbamate): A derivative with phenylcarbamate groups.
Uniqueness
But-2-yne-1,4-diyl bis(methylcarbamate) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methylcarbamate groups enhances its solubility and potential for hydrogen bonding, making it a valuable compound in various applications.
特性
CAS番号 |
56613-47-9 |
|---|---|
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC名 |
4-(methylcarbamoyloxy)but-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C8H12N2O4/c1-9-7(11)13-5-3-4-6-14-8(12)10-2/h5-6H2,1-2H3,(H,9,11)(H,10,12) |
InChIキー |
JDZIEGPGDJDZSB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCC#CCOC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



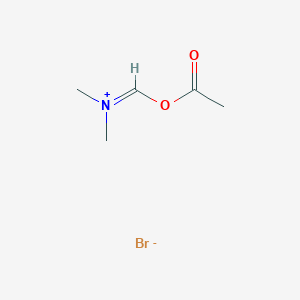
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
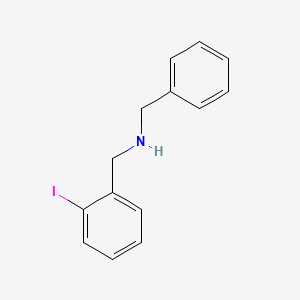
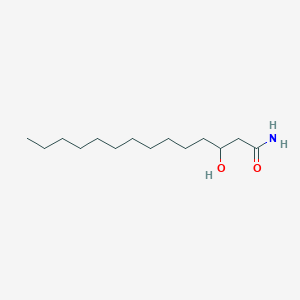

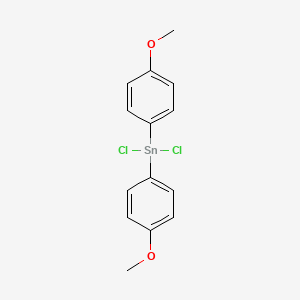


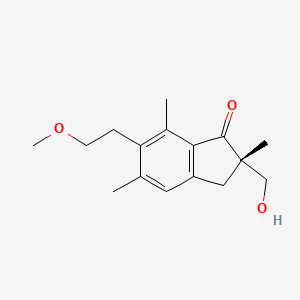
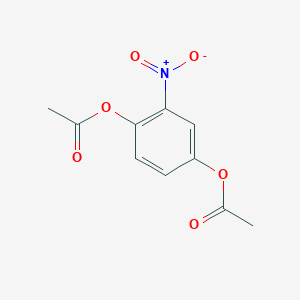
methanone](/img/structure/B14644315.png)
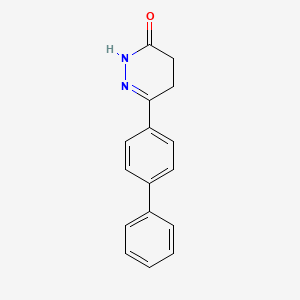
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
